Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate
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Overview
Description
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H14ClO4P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of diethyl phosphite with 2-chloro-1-oxopropane under controlled conditions. The reaction typically requires a base such as sodium hydride and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield phosphonate esters, while oxidation can produce phosphonic acids.
Scientific Research Applications
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2-chloro-1-oxopropan-2-yl)phosphonate involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The phosphonate group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxo-1,2-dihydroquinolin-3-yl)phosphonate
Uniqueness
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis compared to its analogs, which may lack this reactivity.
Properties
CAS No. |
101300-27-0 |
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Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
2-chloro-2-diethoxyphosphorylpropanal |
InChI |
InChI=1S/C7H14ClO4P/c1-4-11-13(10,12-5-2)7(3,8)6-9/h6H,4-5H2,1-3H3 |
InChI Key |
MXEDJKNUANGWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C=O)Cl)OCC |
Origin of Product |
United States |
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